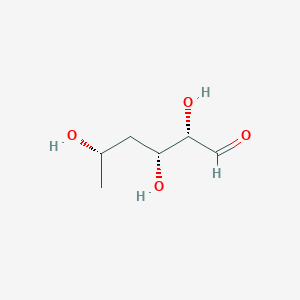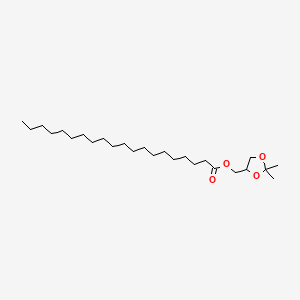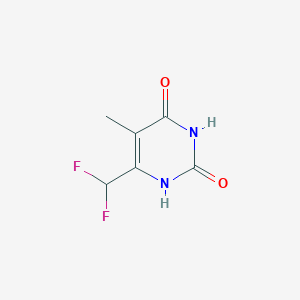
(2S,3R,5S)-2,3,5-Trihydroxyhexanal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,3R,5S)-2,3,5-Trihydroxyhexanal is an organic compound with the molecular formula C6H12O4. It is a stereoisomer with three hydroxyl groups attached to a hexanal backbone. This compound is significant in various fields of chemistry and biology due to its unique structural properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R,5S)-2,3,5-Trihydroxyhexanal can be achieved through several synthetic routes. One common method involves the selective oxidation of hexane derivatives. For instance, starting from hexane-2,3,5-triol, selective oxidation can be performed using mild oxidizing agents to yield the desired aldehyde. Another approach involves the use of protecting groups to selectively oxidize specific hydroxyl groups while leaving others intact.
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation processes. These processes often utilize catalysts and controlled reaction conditions to ensure high yield and purity. The use of biocatalysts, such as enzymes, is also explored to achieve selective oxidation in an environmentally friendly manner.
Analyse Chemischer Reaktionen
Types of Reactions
(2S,3R,5S)-2,3,5-Trihydroxyhexanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be further oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl groups can undergo substitution reactions, where they are replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or enzymatic oxidation.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, sulfonyl chlorides.
Major Products Formed
Oxidation: (2S,3R,5S)-2,3,5-Trihydroxyhexanoic acid.
Reduction: (2S,3R,5S)-2,3,5-Trihydroxyhexanol.
Substitution: Various substituted hexanal derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
(2S,3R,5S)-2,3,5-Trihydroxyhexanal has numerous applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
Biology: Studied for its role in metabolic pathways and as a potential intermediate in the biosynthesis of biologically active compounds.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor to pharmacologically active molecules.
Industry: Utilized in the production of fine chemicals, flavors, and fragrances due to its unique structural properties.
Wirkmechanismus
The mechanism of action of (2S,3R,5S)-2,3,5-Trihydroxyhexanal involves its interaction with various molecular targets and pathways. The compound can act as a substrate for enzymes involved in oxidation-reduction reactions, leading to the formation of different metabolites. Its hydroxyl groups allow it to participate in hydrogen bonding and other interactions, influencing its reactivity and biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2S,3R,5S)-2,3,5-Trihydroxyhexanoic acid: The oxidized form of (2S,3R,5S)-2,3,5-Trihydroxyhexanal.
(2S,3R,5S)-2,3,5-Trihydroxyhexanol: The reduced form of this compound.
Hexane-2,3,5-triol: A precursor in the synthesis of this compound.
Uniqueness
This compound is unique due to its specific stereochemistry, which influences its reactivity and interactions with other molecules. This stereoisomerism makes it a valuable compound for studying stereoselective reactions and for use in the synthesis of enantiomerically pure compounds.
Eigenschaften
Molekularformel |
C6H12O4 |
|---|---|
Molekulargewicht |
148.16 g/mol |
IUPAC-Name |
(2S,3R,5S)-2,3,5-trihydroxyhexanal |
InChI |
InChI=1S/C6H12O4/c1-4(8)2-5(9)6(10)3-7/h3-6,8-10H,2H2,1H3/t4-,5+,6+/m0/s1 |
InChI-Schlüssel |
NGEVRUUFNAKXBP-KVQBGUIXSA-N |
Isomerische SMILES |
C[C@@H](C[C@H]([C@@H](C=O)O)O)O |
Kanonische SMILES |
CC(CC(C(C=O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![5-[8-(3,4-Dimethoxyanilino)imidazo[1,2-a]pyrazin-6-yl]-2-methylbenzamide](/img/structure/B13978880.png)

![2-[1-(3-Chloro-benzyl)-piperidin-4-yl]-1H-benzoimidazole](/img/structure/B13978895.png)
![5-[(3-Aminophenyl)(hydroxy)methyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B13978896.png)




